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molecular formula C13H22FNO4 B1320845 Ethyl N-Boc-4-fluoropiperidine-4-carboxylate CAS No. 416852-82-9

Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

Cat. No. B1320845
M. Wt: 275.32 g/mol
InChI Key: ABBIQGVRIOLJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741900B2

Procedure details

To a stirred solution of 4-fluoro-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (0.9 mmol, 0.25 g), in anhydrous THF (3 mL) under N2 atmosphere, was added LiBH4 (2.0 mmol, 1.0 mL, 2N solution in THF) dropwise and reaction was stirred at room temperature for 10 h. The reaction was quenched with slow addition of water (1 mL) and the product was extracted with ethyl acetate (2×5 mL), Organic layer was washed with water, (5 mL), brine (5 mL), dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified on a SiO2 cartridge with 30% ethyl acetate in hexanes to provide 4-fluoro-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (0.182 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([F:19])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=O)C.[Li+].[BH4-]>C1COCC1>[C:15]([O:14][C:12]([N:9]1[CH2:8][CH2:7][C:6]([F:19])([CH2:4][OH:3])[CH2:11][CH2:10]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)F
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with slow addition of water (1 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (2×5 mL), Organic layer
WASH
Type
WASH
Details
was washed with water, (5 mL), brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on a SiO2 cartridge with 30% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.182 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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